Cas no 138007-25-7 (tert-Butyl 4-(methylamino)butanoate)

Tert-Butyl 4-(methylamino)butanoate is a versatile intermediate in organic synthesis, particularly valued for its role in pharmaceutical and agrochemical applications. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild acidic conditions, while the methylamino moiety provides a reactive site for further functionalization. This compound is commonly employed in the synthesis of β-amino acid derivatives and peptidomimetics, offering improved solubility and handling compared to free acid counterparts. Its structural features make it suitable for coupling reactions and as a building block in drug discovery. The product is typically supplied with high purity, ensuring reproducibility in research and industrial processes.
tert-Butyl 4-(methylamino)butanoate structure
138007-25-7 structure
Product Name:tert-Butyl 4-(methylamino)butanoate
CAS No:138007-25-7
MF:C9H19NO2
MW:173.25266289711
CID:1248009
PubChem ID:14760314
Update Time:2025-06-14

tert-Butyl 4-(methylamino)butanoate Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 4-(methylamino)-, 1,1-dimethylethyl ester
    • tert-butyl 4-(methylamino)butanoate
    • tert-butyl 4-(Methylamino)butanoate HCl
    • 1,1-Dimethylethyl 4-(methylamino)butanoate
    • ZXCSNMBUGDAUGE-UHFFFAOYSA-N
    • N11057
    • DTXSID701265995
    • AKOS010133598
    • tert-butyl 4-methylaminobutyrate
    • SY344777
    • tert-butyl4-(methylamino)butanoate
    • CS-0433184
    • EN300-145268
    • MFCD08275842
    • SCHEMBL5208513
    • DA-10971
    • 138007-25-7
    • tert-Butyl 4-(methylamino)butanoate
    • Inchi: 1S/C9H19NO2/c1-9(2,3)12-8(11)6-5-7-10-4/h10H,5-7H2,1-4H3
    • InChI Key: ZXCSNMBUGDAUGE-UHFFFAOYSA-N
    • SMILES: O(C(CCCNC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 173.14167
  • Monoisotopic Mass: 173.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Density: 0.914±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 223.2±23.0 ºC (760 Torr),
  • Flash Point: 88.8±22.6 ºC,
  • Solubility: Slightly soluble (23 g/l) (25 º C),
  • PSA: 38.33

tert-Butyl 4-(methylamino)butanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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Enamine
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Additional information on tert-Butyl 4-(methylamino)butanoate

Recent Advances in the Synthesis and Applications of tert-Butyl 4-(methylamino)butanoate (CAS: 138007-25-7)

tert-Butyl 4-(methylamino)butanoate (CAS: 138007-25-7) is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases. Recent studies have highlighted its role in the development of novel drug candidates, owing to its unique chemical properties and versatility in organic synthesis. This research briefing provides an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential therapeutic benefits.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of tert-Butyl 4-(methylamino)butanoate via a modified reductive amination process, achieving a yield of over 85%. The researchers emphasized the compound's stability under various conditions, making it suitable for large-scale pharmaceutical production. Additionally, the study explored its use as a precursor for GABAergic modulators, which are promising candidates for treating anxiety and epilepsy.

Another significant development was reported in ACS Chemical Biology (2024), where tert-Butyl 4-(methylamino)butanoate was utilized in the design of prodrugs for targeted drug delivery. The study showcased its ability to enhance the bioavailability of hydrophobic active pharmaceutical ingredients (APIs), particularly in central nervous system (CNS) therapeutics. This innovation addresses a critical challenge in drug development, where poor solubility often limits the efficacy of potential treatments.

Further research has also explored the compound's potential in peptide synthesis. A recent article in Organic Letters (2023) detailed its application as a protecting group for amine functionalities, enabling more efficient and selective peptide coupling reactions. This advancement is particularly relevant for the development of peptide-based therapeutics, which are gaining traction in oncology and metabolic disorders.

In conclusion, tert-Butyl 4-(methylamino)butanoate (CAS: 138007-25-7) continues to be a valuable building block in pharmaceutical research. Its diverse applications—from prodrug design to peptide synthesis—underscore its importance in advancing drug discovery and development. Future studies are expected to further elucidate its potential in emerging therapeutic areas, solidifying its role as a cornerstone in medicinal chemistry.

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